molecular formula C14H11N3O4S2 B5117495 N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B5117495
M. Wt: 349.4 g/mol
InChI Key: JHXWYXFFBRBOTN-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted sulfonamides.

    Condensation: Formation of Schiff bases.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell lysis and death. In anticancer research, it targets enzymes involved in DNA replication and repair, thereby inhibiting cancer cell growth and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide
  • N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonamide
  • N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its halogen-substituted counterparts. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-9-6-7-10(8-12(9)17(18)19)23(20,21)16-14-15-11-4-2-3-5-13(11)22-14/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXWYXFFBRBOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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